molecular formula C9H6F3N3O B1614705 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 5711-64-8

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1614705
CAS No.: 5711-64-8
M. Wt: 229.16 g/mol
InChI Key: SFKXKVUEXCFQLZ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C9H6F3N3O and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Synthesis

The photochemistry of fluorinated 1,3,4-oxadiazoles, including compounds like 5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, is significant in synthesizing fluorinated heterocycles. These compounds undergo photolytic reactions leading to different pathways and products, such as 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, which are of interest in chemical synthesis and material science (Pace et al., 2004).

Antifungal Activity

This compound derivatives have shown promising antifungal activities. These compounds were synthesized and evaluated against various human pathogenic fungal strains, showing significant activity against species like Candida albicans and Cryptococcus neoformans (Nimbalkar et al., 2016).

Crystal Structure Analysis

The crystal structure of N-Substituted-5-aryl-1,3,4-oxadiazole-2-amines, including variants of this compound, has been analyzed. This analysis provides insights into the structural characteristics of these compounds, which are crucial for understanding their chemical behavior and potential applications (Xi Li-min, 2010).

Anticancer Activity

Certain derivatives of this compound have been synthesized and tested for their anticancer properties. These studies have indicated that specific compounds in this class can show significant activity against various cancer cell lines, highlighting their potential in anticancer drug development (Ahsan et al., 2020).

Biologically Active Compounds

The aryl-substituted 1,3,4-oxadiazole motif, as found in this compound, is present in many natural products and biologically active compounds. These derivatives have been synthesized and characterized, with potential applications in medicinal chemistry and drug discovery (Madhavi & Sharma, 2022).

Safety and Hazards

TFPO may cause skin and eye irritation. Avoid contact with skin and eyes. Use appropriate protective equipment .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKXKVUEXCFQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205736
Record name 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-64-8
Record name 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
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5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

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